molecular formula C6H5NaO3S2 B3051200 Sodium 4-mercaptobenzene sulfonate CAS No. 31984-70-0

Sodium 4-mercaptobenzene sulfonate

Cat. No. B3051200
CAS RN: 31984-70-0
M. Wt: 212.2 g/mol
InChI Key: FBZVOYZHSCHMLJ-UHFFFAOYSA-M
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Description

Sodium 4-mercaptobenzene sulfonate is a compound that has been used in various studies and applications . It is a potent nucleophile, meaning it can donate an electron pair to an electrophile to form a chemical bond .


Synthesis Analysis

Sodium 4-mercaptobenzene sulfonate can be synthesized from sodium dodecylbenzene sulfonate (SDBS) and formaldehyde using a simple reaction . Four products were obtained from this reaction, which were characterized by TGA, IR, UV, and MS to confirm the major chemicals in each sample .


Molecular Structure Analysis

The molecular structure of Sodium 4-mercaptobenzene sulfonate is based on structures generated from information available in ECHA’s databases . The molecular formula is C9H11NaO3S .


Chemical Reactions Analysis

Sodium 4-mercaptobenzene sulfonate has been shown to react rapidly in vitro with the direct-acting carcinogen β-propiolactone (BPL) . It was also shown to inhibit mutagenesis resulting from exposure of Salmonella typhimurium strain TA-100 to BPL and a second direct-acting carcinogen, N -methyl- N′ -nitro- N -nitrosoguanidine .

Scientific Research Applications

Carcinogen Trapping and Cancer Prevention

Sodium 4-mercaptobenzene sulfonate (4-MBSNa) has shown potential in trapping direct-acting carcinogens within the gastrointestinal tract. It reacts rapidly with carcinogens like β-propiolactone and N-methyl-N'-nitro-N-nitrosoguanidine, potentially preventing these carcinogens from harming host tissues. Experiments with mice and rats indicated that 4-MBSNa could inhibit mutagenesis and carcinogenesis of the forestomach and large bowel induced by these carcinogens (Hochalter et al., 1988).

Synthesis of Biologically Active Heterocycles

In the field of chemical synthesis, sodium 4-mercaptobenzene sulfonate plays a role in creating biologically active compounds. For instance, it has been used as a precursor in synthesizing 1,2,4-triazole derivatives, which have notable antibacterial properties and can act as surface-active agents (R. El-Sayed, 2006).

Surface Activity and Environmental Applications

Sodium 4-mercaptobenzene sulfonate is also significant in the study of surface-active agents. For instance, it's a key component in the research of sodium dodecylbenzene sulfonate (SDBS), a major constituent of synthetic detergents. This research has applications in nanotechnology, particularly in the exfoliation of graphitic materials (Ferruccio Palazzesi et al., 2011).

Biodegradation Research

Sodium 4-mercaptobenzene sulfonate is relevant in environmental science, especially in the study of biodegradation. It's involved in research on the biodegradation of linear alkylbenzene sulfonates (LAS), a common component of cleaning products that can become environmental contaminants. Studies using organisms like Penicillium chrysogenum show the potential for effective biodegradation of these compounds, which could be vital in wastewater treatment technologies (M. F. Costa et al., 2020).

Synthesis of Functional Polymers

Sodium 4-mercaptobenzene sulfonate is used in the synthesis of functional polymers. For example, it plays a role in creating sodium sulfonate-functionalized poly(ether ether ketone)s, which have applications in various fields due to their thermal stability and solubility characteristics (Feng Wang et al., 1998).

Future Directions

Sodium 4-mercaptobenzene sulfonate has been used in various studies and applications, including the preparation of multifunctional surfactants derived from Sodium Dodecylbenzene Sulfonate . These surfactants have shown potential in reducing the interfacial tension between oil and water, enhancing emulsion ability, and improving oil-displacement efficiencies . This suggests potential future directions in the oil and petrochemical industry for oil production .

properties

IUPAC Name

sodium;4-sulfanylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S2.Na/c7-11(8,9)6-3-1-5(10)2-4-6;/h1-4,10H,(H,7,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZVOYZHSCHMLJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185819
Record name Sodium 4-mercaptobenzene sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-mercaptobenzene sulfonate

CAS RN

31984-70-0
Record name Sodium 4-mercaptobenzene sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031984700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-mercaptobenzene sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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